1-(2-Chloro-4-methoxyphenyl)ethan-1-amine hydrochloride
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Overview
Description
1-(2-Chloro-4-methoxyphenyl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C9H12ClNO It is a derivative of phenethylamine, characterized by the presence of a chloro and methoxy group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-methoxyphenyl)ethan-1-amine hydrochloride typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 2-chloro-4-methoxybenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Formation of Hydrochloride Salt: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt of 1-(2-Chloro-4-methoxyphenyl)ethan-1-amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-methoxyphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
1-(2-Chloro-4-methoxyphenyl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurotransmitter systems.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Similar structure but lacks the chloro group.
2-Chloro-1,2-bis(4-methoxyphenyl)ethan-1-one: Contains two methoxyphenyl groups and a chloro group.
1-(4-Methoxyphenyl)ethanol: Similar structure but with an alcohol group instead of an amine
Uniqueness
1-(2-Chloro-4-methoxyphenyl)ethan-1-amine hydrochloride is unique due to the presence of both chloro and methoxy groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H13Cl2NO |
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Molecular Weight |
222.11 g/mol |
IUPAC Name |
1-(2-chloro-4-methoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-6(11)8-4-3-7(12-2)5-9(8)10;/h3-6H,11H2,1-2H3;1H |
InChI Key |
FTRKJXLADINCNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)Cl)N.Cl |
Origin of Product |
United States |
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